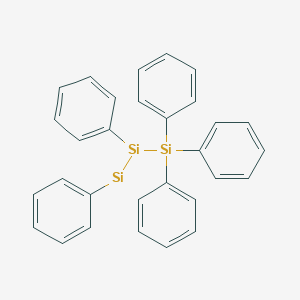![molecular formula C18H16F3NO3 B12559704 3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide CAS No. 143265-71-8](/img/structure/B12559704.png)
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the preparation of the 4-(trifluoromethyl)phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 4-(trifluoromethyl)phenol reacts with a suitable halogenated benzene derivative under basic conditions.
Coupling with Butanamide: The phenoxyphenyl intermediate is then coupled with butanamide through an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxo-N-(4-trifluoromethylphenyl)butyramide
- Butanamide, 3-oxo-N-[4-(trifluoromethyl)phenyl]
Uniqueness
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide is unique due to the presence of both the trifluoromethyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
143265-71-8 |
|---|---|
Molekularformel |
C18H16F3NO3 |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
3-oxo-N-[[4-[4-(trifluoromethyl)phenoxy]phenyl]methyl]butanamide |
InChI |
InChI=1S/C18H16F3NO3/c1-12(23)10-17(24)22-11-13-2-6-15(7-3-13)25-16-8-4-14(5-9-16)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,24) |
InChI-Schlüssel |
MDVKQBZLXDEVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




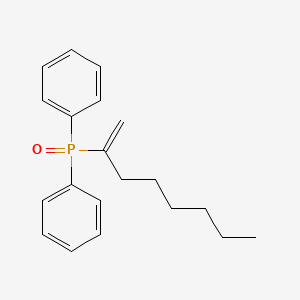
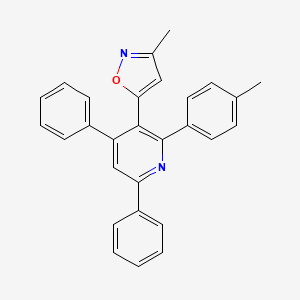
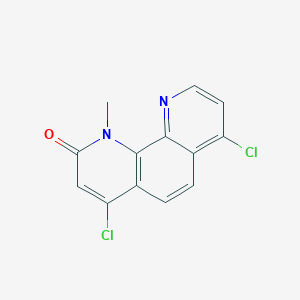
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)

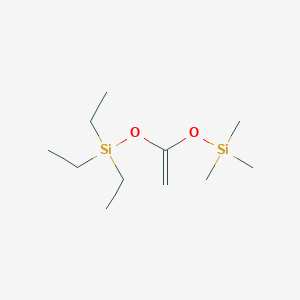


![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
